1-Butan-2-yl-3-(2,5-dichlorophenyl)urea
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Overview
Description
1-Butan-2-yl-3-(2,5-dichlorophenyl)urea is a chemical compound with the molecular formula C11H14Cl2N2O and a molecular weight of 261.15 g/mol . This compound is known for its unique structure, which includes a urea moiety attached to a 2,5-dichlorophenyl group and a butan-2-yl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butan-2-yl-3-(2,5-dichlorophenyl)urea typically involves the reaction of 2,5-dichloroaniline with butan-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,5-Dichloroaniline} + \text{Butan-2-yl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Butan-2-yl-3-(2,5-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-Butan-2-yl-3-(2,5-dichlorophenyl)urea has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butan-2-yl-3-(2,5-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-(2,5-dichlorophenyl)urea: Similar structure but with a butyl group instead of a butan-2-yl group.
1-Methyl-3-(2,5-dichlorophenyl)urea: Contains a methyl group instead of a butan-2-yl group.
1-Ethyl-3-(2,5-dichlorophenyl)urea: Features an ethyl group in place of the butan-2-yl group.
Uniqueness
1-Butan-2-yl-3-(2,5-dichlorophenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-butan-2-yl-3-(2,5-dichlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-3-7(2)14-11(16)15-10-6-8(12)4-5-9(10)13/h4-7H,3H2,1-2H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLISSPNZDRJCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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